

# AQP4 (201-220): A Technical Guide to its Sequence, Structure, and Immunological Significance

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## Compound of Interest

Compound Name: AQP4 (201-220)

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## Abstract

Aquaporin-4 (AQP4), the predominant water channel in the central nervous system, is a key player in brain water homeostasis. The specific peptide sequence spanning amino acids 201-220 of human AQP4 has garnered significant attention as a major pathogenic epitope in neuromyelitis optica (NMO), an autoimmune inflammatory disorder of the central nervous system. This technical guide provides a comprehensive overview of the sequence, structure, and immunological relevance of the **AQP4 (201-220)** peptide. Detailed experimental protocols for its use in disease modeling are also presented, offering a valuable resource for researchers in neuroimmunology and drug development.

## AQP4 (201-220) Peptide Sequence

The **AQP4 (201-220)** peptide is a 20-amino acid sequence located in an extracellular loop of the AQP4 protein. The specific sequence for human **AQP4 (201-220)** is derived from the canonical sequence of human Aquaporin-4, which can be found in the UniProt database under accession number P55087.[\[1\]](#)

Table 1: Amino Acid Sequence of Human **AQP4 (201-220)**

Position	Three-Letter Code	One-Letter Code
201	His	H
202	Leu	L
203	Phe	F
204	Ala	A
205	Ile	I
206	Asn	N
207	Tyr	Y
208	Thr	T
209	Gly	G
210	Ala	A
211	Ser	S
212	Met	M
213	Asn	N
214	Pro	P
215	Ala	A
216	Arg	R
217	Ser	S
218	Phe	F
219	Gly	G
220	Pro	P

## Structural Context of AQP4 (201-220)

The AQP4 protein is a homotetramer, with each monomer consisting of six transmembrane helices and five connecting loops.[2] The **AQP4 (201-220)** sequence is part of the third

extracellular loop, also known as loop E. High-resolution crystal structures of human AQP4, such as the one available in the Protein Data Bank (PDB) with accession code 3GD8, reveal the three-dimensional conformation of this loop.[3][4]

Loop E, containing the 201-220 sequence, is exposed to the extracellular environment, making it accessible for antibody binding.[5] This accessibility is a key factor in its role as an autoantigen in NMO.[5] The structure of this loop is well-defined and stable.[5] While the precise conformation can be visualized using molecular modeling software with the PDB file 3GD8, it is important to note that its flexibility in the aqueous extracellular environment might not be fully captured in a static crystal structure. Computational modeling and molecular dynamics simulations can provide further insights into the conformational dynamics of this critical epitope.[6]

## Immunological Significance and Role in Disease Models

The **AQP4 (201-220)** peptide is a potent encephalitogenic epitope, capable of inducing experimental autoimmune encephalomyelitis (EAE) in animal models, which recapitulates key features of NMO.[7][8] Immunization of susceptible mouse strains with this peptide leads to the activation of AQP4-specific T cells, which in turn can trigger an inflammatory cascade in the central nervous system.[7][9]

This peptide is considered a major immunodominant epitope, particularly when presented by the I-Ab MHC class II molecule in C57BL/6 mice.[10] Studies have shown that T cells reactive to **AQP4 (201-220)** can induce paralysis and central nervous system inflammation when adoptively transferred to naive recipient mice.[9][11][12] The **AQP4 (201-220)**-induced EAE model is a critical tool for studying the pathogenesis of NMO and for the preclinical evaluation of potential therapeutic agents.[7][8]

## Experimental Protocols

### Peptide Synthesis and Preparation

The **AQP4 (201-220)** peptide (Sequence: HLFAINYTGASMNPARSFGP) can be chemically synthesized with a purity of >90%. For in vivo studies, the peptide is typically dissolved in a

suitable buffer, such as sterile phosphate-buffered saline (PBS), and then emulsified with an adjuvant.

## Induction of Experimental Autoimmune Encephalomyelitis (EAE)

The following protocol is a standard method for inducing EAE in C57BL/6 mice using the **AQP4 (201-220)** peptide.<sup>[7][13][14]</sup>

Table 2: Quantitative Parameters for EAE Induction in C57BL/6 Mice

Parameter	Value
Mouse Strain	C57BL/6
Peptide	AQP4 (201-220)
Peptide Dose per Mouse	100-200 µg
Adjuvant	Complete Freund's Adjuvant (CFA)
M. tuberculosis H37Ra in CFA	200-400 µg/mouse
Emulsion Volume per Mouse	100-200 µL
Injection Route	Subcutaneous (s.c.)
Pertussis Toxin (PTX) Dose	200-300 ng/mouse
PTX Administration Route	Intraperitoneal (i.p.) or Intravenous (i.v.)
PTX Administration Schedule	Day 0 and Day 2 post-immunization

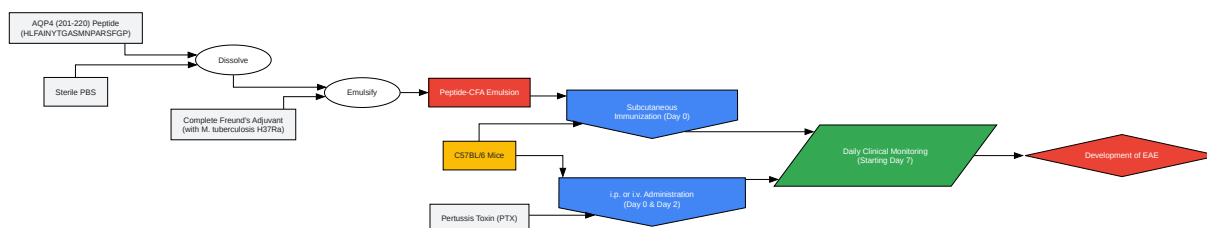
### Methodology:

- Peptide-CFA Emulsion Preparation:
  - Dissolve the **AQP4 (201-220)** peptide in sterile PBS to the desired concentration.
  - In a separate sterile container, add the appropriate volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.

- Slowly add the peptide solution to the CFA while vigorously vortexing or sonicating to create a stable water-in-oil emulsion. The final emulsion should be thick and not separate upon standing.
- Immunization:
  - Anesthetize the mice according to approved animal care protocols.
  - Inject the peptide-CFA emulsion subcutaneously at two sites on the flank or at the base of the tail.
- Pertussis Toxin Administration:
  - On the day of immunization (Day 0) and again 48 hours later (Day 2), administer pertussis toxin intraperitoneally or intravenously. PTX is crucial for breaking the blood-brain barrier and allowing immune cell infiltration into the CNS.
- Clinical Scoring:
  - Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.
  - Score the disease severity using a standardized scale (e.g., 0-5 scale).

## Visualization of Experimental Workflow

The following diagram illustrates the workflow for the induction of EAE using the **AQP4 (201-220)** peptide.



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EAE Induction Workflow using **AQP4 (201-220)** Peptide.

## Conclusion

The **AQP4 (201-220)** peptide is a critical tool for researchers investigating the mechanisms of autoimmune neuroinflammation, particularly in the context of NMO. Its well-defined sequence, structural accessibility, and potent encephalitogenicity make it an invaluable component of in vivo disease models. The detailed protocols and structured data presented in this guide are intended to facilitate the reproducible and effective use of this peptide in research and preclinical studies, ultimately contributing to the development of novel therapies for NMO and related disorders.

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